molecular formula C19H23ClN2O B195019 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol CAS No. 109806-71-5

4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

Cat. No. B195019
CAS RN: 109806-71-5
M. Wt: 330.8 g/mol
InChI Key: ZJQSBXXYLQGZBR-UHFFFAOYSA-N
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Description

“4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol” is a compound that has been studied for its potential anti-allergic activities . A series of novel derivatives of this compound were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has been reported that at room temperature, it has a monoclinic structure with P21/c space group, and four molecules per unit cell .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that most piperazine drugs share the same pharmacophore diphenylmethylpiperazine .


Physical And Chemical Properties Analysis

The compound is soluble in chloroform, methanol, and dichloromethane, and slightly soluble in water . It has a melting point of 91-93°C .

Scientific Research Applications

Synthesis of 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

  • The compound has been synthesized using chlorobenzene and benzoyl chloride, with an improved method resulting in higher yield and practicality for industrialization (Wu Qiuye, 2005).
  • Another synthesis approach involves reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, optimizing parameters such as raw material ratio and reaction temperature, achieving an 88.5% yield (Wang Jin-peng, 2013).

Antitumor Applications

  • Piperazine-based tertiary amino alcohols, including derivatives of this compound, have shown potential in affecting tumor DNA methylation processes in vitro, indicating possible applications in antitumor therapy (N. Hakobyan et al., 2020).
  • Derivatives of this compound have been synthesized and evaluated for their antitumor activity against breast cancer cells, showing promising results as antiproliferative agents (L. Yurttaş et al., 2014).

Safety and Hazards

The compound is classified as a potential carcinogen . It’s also known to cause severe skin burns and eye damage, and may cause an allergic skin reaction .

Mechanism of Action

Target of Action

Cetirizine ethanol, also known as Cetirizine impurity G or 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol, primarily targets the Histamine-1 (H1) receptors . These receptors are primarily located on respiratory smooth muscle cells, vascular endothelial cells, immune cells, and the gastrointestinal tract .

Mode of Action

Cetirizine ethanol acts as a highly selective antagonist of the peripheral histamine H1 receptors . By selectively inhibiting these receptors, it prevents histamine from activating them, thereby alleviating allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by cetirizine ethanol is the histamine pathway. By blocking the H1 receptors, cetirizine ethanol prevents histamine from causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system .

Pharmacokinetics

Cetirizine ethanol is well-absorbed, with a bioavailability of over 70% . It has a low volume of distribution, meaning it reaches the target organs at an effective concentration . The serum-elimination half-life of cetirizine is approximately 8.3 hours . About 70-85% of cetirizine is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of cetirizine ethanol’s action result in the relief of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms . It is effective in the treatment of conditions like allergic rhinitis and chronic urticaria .

Action Environment

The action, efficacy, and stability of cetirizine ethanol can be influenced by environmental factors. For instance, cetirizine formulated in a polyethylene glycol (PEG)-containing matrix was found to degrade during manufacture and storage . The degradation of cetirizine in PEG arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .

Biochemical Analysis

Biochemical Properties

Cetirizine ethanol interacts with various enzymes and proteins. It is a major metabolite of hydroxyzine, formed through oxidation of the terminal hydroxyl moiety to a carboxylic acid by alcohol dehydrogenase and CYP3A4/5 enzymes . Both enantiomers of cetirizine bind tightly to the human histamine H1 receptor (hH1R) and behave as inverse agonists .

Cellular Effects

Cetirizine ethanol influences cell function by acting on the H1 receptor. It is effective in the treatment of allergic symptoms such as sneezing, coughing, nasal congestion, and hives . It also shows anti-inflammatory properties independent of H1 receptors, exhibited through suppression of the NF-κB pathway, and by regulating the release of cytokines and chemokines .

Molecular Mechanism

Cetirizine ethanol exerts its effects at the molecular level primarily through its interaction with the H1 receptor. As an inverse agonist, it reduces the activity of this receptor, thereby alleviating allergic symptoms . The distinct interactions established between the phenyl and chlorophenyl moieties of the two enantiomers with the amino acids lining up the pocket and between their free carboxylates and Lys179 in the second extracellular loop account for the improved pharmacological profile of ®-cetirizine .

Temporal Effects in Laboratory Settings

The effects of cetirizine ethanol change over time in laboratory settings. It has a rapid onset of action and a long duration of effects . The liposomal formulation of cetirizine has been shown to prolong the ocular retention time of the formulation without ocular irritation .

Dosage Effects in Animal Models

In animal models, the effects of cetirizine ethanol vary with different dosages. A once-daily dosing regimen of 2–4 mg/kg cetirizine per os clearly provides a sufficient antihistamine effect . At high doses, sleepiness has been reported in small dogs and cats .

Metabolic Pathways

Cetirizine ethanol is involved in metabolic pathways mediated by alcohol dehydrogenase and CYP3A4/5 enzymes . These enzymes oxidize the terminal hydroxyl moiety of hydroxyzine to form cetirizine .

Transport and Distribution

Cetirizine ethanol is transported and distributed within cells and tissues. More than 90% of the circulating drug is bound to human serum albumin (HSA), which acts as an inactive reservoir . The liposomal formulation of cetirizine improves the retention time in the eye .

Subcellular Localization

The subcellular localization of cetirizine ethanol and its effects on activity or function are not well studied. Given its interaction with the H1 receptor, it is likely that it localizes to the cell membrane where these receptors are typically found .

properties

IUPAC Name

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQSBXXYLQGZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196065
Record name 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109806-71-5
Record name 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109806-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetirizine dihydrochloride impurity G [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109806715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-((4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGV947X9B1
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Synthesis routes and methods

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]piperazine (50 gm), 2-chloroethanol (31.4 gm), potassium iodide (1.3 gm) and sodium carbonate (40.8 gm) are taken in toluene (446 ml) and refluxed for 24 hours. The reaction mixture is cooled to 25-35° C., washed with water (285 ml) followed by two times with water (each time 185 ml). The layers are separated. Toluene is evaporated from organic layer under reduced pressure to yield 58 gm of levorotatory (−)-[2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]ethanol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
40.8 g
Type
reactant
Reaction Step Four
Quantity
446 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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